An In-depth Technical Guide to the Synthesis of O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate
An In-depth Technical Guide to the Synthesis of O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate, an organophosphate compound commonly known as Fenchlorphos or Ronnel. This document details the primary synthesis pathway, presents key quantitative data for the involved chemical entities, and outlines a representative experimental protocol.
Core Synthesis Pathway
The predominant method for synthesizing O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate is through a condensation reaction. This process involves the reaction of 2,4,5-trichlorophenol with O,O-dimethyl phosphorochloridothioate. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction, and under anhydrous conditions to prevent hydrolysis of the reactants and products.
An alternative, yet related, approach involves the initial formation of an alkali metal salt of 2,4,5-trichlorophenol, such as sodium 2,4,5-trichlorophenate, which is then reacted with O,O-dimethyl phosphorochloridothioate.
Quantitative Data
The following table summarizes key quantitative data for the final product and its primary reactants.
| Property | O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate | 2,4,5-Trichlorophenol | O,O-Dimethyl phosphorochloridothioate |
| Synonyms | Fenchlorphos, Ronnel | Dowicide 2 | Dimethyl chlorothiophosphate, Methyl PCT |
| CAS Number | 299-84-3 | 95-95-4 | 2524-03-0 |
| Molecular Formula | C₈H₈Cl₃O₃PS | C₆H₃Cl₃O | C₂H₆ClO₂PS |
| Molecular Weight | 321.55 g/mol [1][2] | 197.45 g/mol [3] | 160.56 g/mol |
| Appearance | White to light-tan crystalline solid[1] | Colorless needles, gray flakes or off-white lumpy solid[4][5] | Colorless to light amber liquid with a stench[6] |
| Melting Point | 41 °C[1] | 67-69 °C[3] | Not applicable |
| Boiling Point | 97 °C at 0.01 mmHg | 248 °C at 740 mmHg[3] | 151-153 °F at 16 mmHg[7] |
| Density | 1.49 g/cm³ at 25 °C[1] | 1.678 g/cm³ at 25 °C[5] | 1.32 g/cm³ at 25 °C[7] |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate. This protocol is based on established chemical principles for this type of condensation reaction. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
Materials:
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2,4,5-Trichlorophenol
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O,O-Dimethyl phosphorochloridothioate
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Anhydrous base (e.g., triethylamine or pyridine)
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Anhydrous solvent (e.g., toluene or dichloromethane)
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Sodium sulfate (anhydrous)
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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Reaction Setup: A dried, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with 2,4,5-trichlorophenol and an anhydrous solvent.
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Addition of Base: An equimolar amount of an anhydrous base (e.g., triethylamine) is added to the flask to act as a scavenger for the HCl that will be produced.
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Addition of Phosphorylating Agent: O,O-dimethyl phosphorochloridothioate is added dropwise to the stirred solution at a controlled temperature, typically ranging from room temperature to a gentle reflux, depending on the solvent used.
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Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting materials.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated salt of the base (e.g., triethylamine hydrochloride) is removed by filtration. The filtrate is then washed sequentially with a dilute acid solution, water, and brine.
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Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent or by column chromatography to yield pure O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate.
Mandatory Visualization
Caption: Synthesis of Fenchlorphos via condensation reaction.
This diagram illustrates the primary synthesis pathway of O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate. 2,4,5-Trichlorophenol and O,O-dimethyl phosphorochloridothioate are the main reactants, which, in the presence of a base, yield the final product and a salt byproduct.
References
- 1. Fenchlorphos | C8H8Cl3O3PS | CID 9298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2,4,5-Trichlorophenol 95 95-95-4 [sigmaaldrich.com]
- 4. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,5-TRICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. O,O-Dimethyl phosphorochloridothioate(2524-03-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Dimethyl phosphorochloridothionate | C2H6ClO2PS | CID 17304 - PubChem [pubchem.ncbi.nlm.nih.gov]
